EGFR Kinase Inhibition Potency: AG1557 vs. PD153035 and AG1478
AG1557 demonstrates sub-nanomolar EGFR inhibition, positioning it as a potent but not ultra-potent tool compound. In a cell-free kinase assay measuring phosphorylation of a phospholipase C gamma 1 fragment by EGFR from A431 cell vesicles, AG1557 exhibited an IC50 of 0.89 nM . This is significantly less potent than the reference compound PD153035 (3-bromo analog, IC50 = 0.029 nM), but more potent than the widely used AG1478 (3-chloro analog, IC50 = 3 nM) [1]. This intermediate potency allows for effective target engagement without complete pathway suppression, which may be advantageous in certain mechanistic studies.
| Evidence Dimension | Inhibitory potency against EGFR tyrosine kinase |
|---|---|
| Target Compound Data | IC50 = 0.89 nM |
| Comparator Or Baseline | PD153035: IC50 = 0.029 nM; AG1478: IC50 = 3 nM |
| Quantified Difference | AG1557 is ~31-fold less potent than PD153035 and ~3.4-fold more potent than AG1478 |
| Conditions | Cell-free kinase assay; EGFR from A431 cell vesicles; substrate: 14-residue fragment of phospholipase C gamma 1 |
Why This Matters
This intermediate potency profile provides a distinct research tool for experiments where maximal EGFR inhibition is not desired, offering a more graded response than ultra-potent analogs.
- [1] TargetMol. PD153035 (NSC-669364) Product Datasheet. View Source
